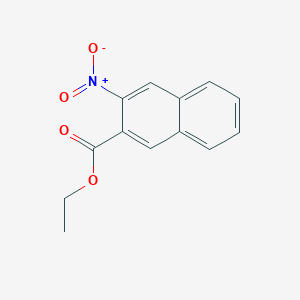
6-Chloro-2-phenylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-phenylquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral properties . The structure of this compound consists of a quinazoline core with a chlorine atom at the 6th position and a phenyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-phenylquinazoline typically involves the cyclization of 2-amino-5-chlorobenzophenone with appropriate reagents. One common method includes the chloroacetylation of 2-amino-5-chlorobenzophenone to form 2-chloroacetamido-5-chlorobenzophenone, followed by cyclization to yield this compound . The reaction conditions often involve the use of solvents like hexane and temperatures around 132°-134°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-phenylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Hydrazines: React with this compound to form quinazoline hydrazones.
Acetylating Agents: Used in reactions to form benzodiazepine derivatives.
Major Products:
Quinazoline Hydrazones: Formed from reactions with hydrazines.
Benzodiazepine Derivatives: Formed from reactions with acetylating agents.
Scientific Research Applications
6-Chloro-2-phenylquinazoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-2-phenylquinazoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
7-Chloro-2-phenylquinazoline: An IGF-IR enzyme inhibitor.
2-(4-Chlorophenyl)-quinazolin-4(3H)-one: Exhibits α-glucosidase inhibitory activity.
Uniqueness: 6-Chloro-2-phenylquinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its chlorine atom at the 6th position and phenyl group at the 2nd position differentiate it from other quinazoline derivatives, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H9ClN2 |
|---|---|
Molecular Weight |
240.69 g/mol |
IUPAC Name |
6-chloro-2-phenylquinazoline |
InChI |
InChI=1S/C14H9ClN2/c15-12-6-7-13-11(8-12)9-16-14(17-13)10-4-2-1-3-5-10/h1-9H |
InChI Key |
JUTFZKNCJAWFSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Isopropylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B11867134.png)
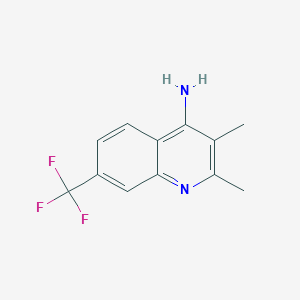
![1-[(2,6-Dihydroxy-4-methylphenyl)methyl]azepan-2-one](/img/structure/B11867150.png)
![3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11867164.png)
![tert-Butyl 5-methyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11867170.png)
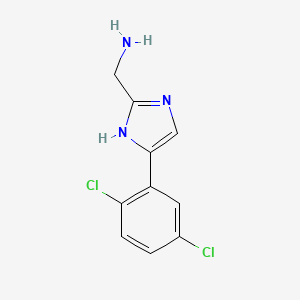
![6-Chloro-1-(1-methylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11867183.png)
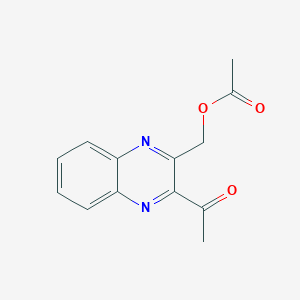
![1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B11867190.png)
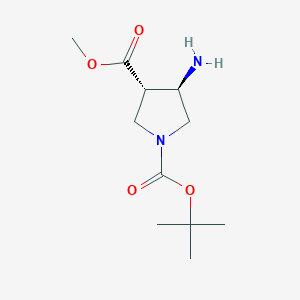

![1-(2-Methylnaphtho[1,2-b]thiophen-3-yl)ethan-1-one](/img/structure/B11867214.png)
![3-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B11867222.png)
